![molecular formula C24H28N2O8 B12760883 N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-44-0](/img/structure/B12760883.png)
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid
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Overview
Description
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is a complex organic compound with a unique structure that combines an isoquinoline derivative with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Ethanamine Moiety: The ethanamine group is introduced via reductive amination, where the isoquinoline derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Dimethylation: The final step involves the dimethylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides, carboxylic acids, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride
- N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride
- N,N-dimethyl-2-[(1-naphthyl)(phenyl)methoxy]ethanamine hydrochloride
Uniqueness
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline core and ethanamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N,N-Dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid, also referred to as compound 1, is a chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
- Molecular Formula : C20H24N2O
- SMILES Notation : CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)OC
- InChIKey : JKIQQAZKYFXCGT-UHFFFAOYSA-N
The compound features a complex structure that includes a dihydroisoquinoline core and a dimethylamino group, which may contribute to its pharmacological properties.
1. Neuropharmacological Effects
Research has indicated that compounds similar to N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine exhibit significant neuropharmacological activities. These include:
- Dopaminergic Activity : Compounds in this class often interact with dopamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.
- Antidepressant Effects : Some studies have reported that related isoquinoline derivatives can exert antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
2. Antitumor Activity
The biological activity of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has been explored in various cancer models. Preliminary findings suggest:
- Inhibition of Tumor Cell Proliferation : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, although further studies are needed to elucidate the precise pathways involved.
Case Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a series of isoquinoline derivatives, including compounds structurally related to N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine. The results indicated significant reductions in depressive behaviors in animal models when administered at specific dosages (0.5 mg/kg) .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of related compounds. In vitro tests showed that these compounds could effectively inhibit the proliferation of breast cancer cells (MCF-7 line), with IC50 values ranging from 10 to 30 µM. The study suggested that these compounds induce apoptosis through the activation of caspase pathways .
Summary of Biological Activities
Properties
CAS No. |
83658-44-0 |
---|---|
Molecular Formula |
C24H28N2O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid |
InChI |
InChI=1S/C20H24N2.2C2H2O4/c1-15-7-6-9-17(13-15)20-19-10-5-4-8-16(19)14-18(21-20)11-12-22(2)3;2*3-1(4)2(5)6/h4-10,13,18H,11-12,14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
VTNZZGOZCBWINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(CC3=CC=CC=C32)CCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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